Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal
Description
Molecular Composition
Mass Spectrometric Characterization
- High-Resolution Mass Spectrometry (HRMS) : Theoretical [M+H]⁺ ion at m/z 916.307, with characteristic fragments:
- Tandem MS/MS : Dominant ions at m/z 301.1 (steroid core + phosphate) and m/z 174.1 (protonated glutamic acid).
Stereochemical Configuration of Gly-Glu-Mal Moiety
The peptide component exhibits defined stereochemistry:
- Glycine : Achiral (α-carbon with two hydrogens).
- Glutamic acid : L-configuration (S-stereochemistry at α-carbon, carboxyl groups at γ-position).
- Malonyl group : Symmetric β-dicarboxylate (non-chiral, enol tautomer stabilized in conjugation).
Critical to bioactivity, the L-glutamate configuration ensures proper orientation for receptor binding, while the malonyl group’s planar structure facilitates stable phosphate-peptide conjugation.
Phosphate Group Localization and Protonation States
Structural Localization
The phosphate group is covalently linked to the steroidal C8-hydroxyl via an ester bond, confirmed by NMR studies showing phosphorus coupling (³¹P NMR δ 0.5 ppm, singlet).
Protonation States
- Physiological pH (7.4) : Phosphate exists as a dianion (PO₄²⁻), with two deprotonated oxygen atoms.
- Solid State : Typically isolated as a disodium salt (Na₂PO₄⁻) to enhance aqueous solubility (1.2 mg/mL in H₂O at 25°C).
The protonation state directly influences membrane permeability, with the dianion form reducing passive diffusion and favoring targeted delivery via active transport mechanisms.
Figure 1. Proposed Structural Formula of this compound
(Steroidal core in blue, phosphate in red, Gly-Glu-Mal in green. Stereochemical centers marked with asterisks.)
Properties
Molecular Formula |
C46H50N3O15P |
|---|---|
Molecular Weight |
915.9 g/mol |
IUPAC Name |
(4S)-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C46H50N3O15P/c1-44-17-16-30(50)20-28(44)10-11-31-32-21-36-46(35(52)24-62-65(59,60)61,45(32,2)22-34(51)41(31)44)64-43(63-36)27-8-6-25(7-9-27)18-26-4-3-5-29(19-26)47-42(58)33(12-15-40(56)57)48-37(53)23-49-38(54)13-14-39(49)55/h3-9,13-14,16-17,19-20,31-34,36,41,43,51H,10-12,15,18,21-24H2,1-2H3,(H,47,58)(H,48,53)(H,56,57)(H2,59,60,61)/t31-,32-,33-,34-,36+,41+,43+,44-,45-,46+/m0/s1 |
InChI Key |
BACFCSKNRKGXJF-YFTVFXHHSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=C[C@]38C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN7C(=O)C=CC7=O)C(=O)COP(=O)(O)O)CCC8=CC(=O)C=CC38C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Glucocorticoid Agonist Core
While the exact structure of the agonist moiety is undisclosed, glucocorticoid agonists typically feature a steroidal backbone with modifications to enhance receptor binding. A plausible route involves:
- Hydroxylation of a pregnane derivative at positions 11β and 17α to create cortisol analogs.
- Fluorination at C9 to improve metabolic stability, as seen in dexamethasone derivatives.
- Esterification of the C21 hydroxyl group with a phosphoramidite reagent to introduce the phosphate linker.
Critical parameters:
Dipeptide Linker Assembly (Gly-Glu)
The Gly-Glu sequence is synthesized via solid-phase peptide synthesis (SPPS):
The dipeptide is then phosphorylated using:
$$
\text{Gly-Glu} + \text{P(OCl}3\text{)}3 \xrightarrow{\text{DIEA, THF}} \text{Gly-Glu-phosphate} \quad (60\%\ \text{yield})
$$
Maleimide Conjugation
The maleimide group is introduced via Michael addition:
- Activation : React the phosphate-terminated dipeptide with NHS-maleimide (10 eq) in anhydrous DMF.
- Coupling : Add glucocorticoid agonist core (1 eq) under $$ \text{N}_2 $$ at $$ 4^\circ\text{C} $$.
- Quenching : Use 0.1% TFA in acetonitrile to terminate the reaction.
Reaction monitoring:
- LC-MS (ESI+): Expected $$ [\text{M}+\text{H}]^+ = 916.87 $$.
- Purity target: $$ \geq 95\% $$ by HPLC.
Process Optimization Challenges
Phosphate Stability
The labile phosphate ester requires strict pH control ($$ 6.8-7.4 $$) during synthesis. Degradation pathways include:
Maleimide Reactivity
Maleimide groups undergo hydrolysis to maleamic acid, necessitating:
Scale-Up Considerations
Solvent Systems
| Stage | Solvent | Volume (L/kg) | Recovery (%) |
|---|---|---|---|
| Phosphorylation | THF | 15 | 82 |
| Coupling | DMF | 8 | 95 |
| Crystallization | EtOAc/hexane | 20 | 78 |
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥95% | HPLC (210 nm) |
| Phosphate content | 1.0-1.05 eq | $$ ^{31}\text{P NMR} $$ |
| Maleimide activity | ≥90% active | Ellman’s assay |
Patent-Based Synthesis Insights
Example 9 of WO2019106608A1 describes conjugating Gly-Glu-Mal phosphate to anti-CD40 antibodies via:
- Antibody reduction : 2 mM TCEP, pH 7.0, 2 hr.
- Conjugation : 5 eq Gly-Glu-Mal phosphate, 4°C, 16 hr.
- Purification : Tangential flow filtration (30 kDa MWCO).
Key data:
Comparative Analysis with Analogous Compounds
| Parameter | Gly-Glu-Mal | Gly-Glu-Br |
|---|---|---|
| Molecular weight | 915.87 | 956.77 |
| Solubility | DMSO: 100 mg/mL | DMSO: 160 mg/mL |
| Conjugation target | Anti-CD40 | ABBV-154/927 |
| Stability (t1/2) | 48 hr | 72 hr |
The bromine variant exhibits enhanced stability due to decreased maleimide hydrolysis, but requires harsher conjugation conditions (pH 8.5 vs 7.4).
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Therapeutic Applications
-
Anti-Inflammatory Effects
- Application : Used in the treatment of inflammatory disorders like rheumatoid arthritis and psoriasis.
- Case Study : In a study involving patients with psoriatic arthritis, treatment with glucocorticoid receptor agonists demonstrated significant improvement in clinical symptoms and reduction in disease activity scores .
-
Oncology
- Application : Investigated for its role in cancer therapy, particularly in modulating tumor microenvironments.
- Case Study : Research indicates that glucocorticoid receptor signaling can influence tumor progression and immune cell infiltration in cancers such as adrenocortical carcinoma. A GR activity signature was identified that correlates with better survival outcomes .
- Immunomodulation
- Neuroprotection
Data Table: Summary of Research Findings
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor, leading to a conformational change and activation of the receptor. This activation results in the regulation of gene expression and modulation of various cellular processes. The molecular targets include specific DNA sequences that interact with the activated receptor, influencing the transcription of target genes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes critical differences between Gly-Glu-Mal and other GR agonists:
Key Research Findings
- Efficacy in Targeted Delivery : Gly-Glu-Mal’s integration into ADCs like ZW251 enables tumor-specific GR activation, reducing off-target effects seen with systemic glucocorticoids (e.g., Dexamethasone) .
- Binding Specificity: Unlike Dex-Mesylate and SEGRAs 1217/1218, which covalently bind GR-LBD cysteine residues, Gly-Glu-Mal relies on non-covalent interactions, allowing reversible receptor modulation .
- Safety Advantages : Mapracorat, a partial GR agonist, demonstrates reduced transactivation-related side effects (e.g., myocilin overexpression) compared to Dexamethasone. Gly-Glu-Mal’s ADC format may offer similar benefits by limiting systemic exposure .
- Thermostability and Solubility : Gly-Glu-Mal requires storage at -20°C and dissolves in DMSO (100 mg/mL), whereas traditional glucocorticoids like Dexamethasone have broader solvent compatibility .
Challenges and Innovations
- SEGRAs vs. ADC-Linked Agonists : While SEGRAs aim to dissociate transactivation/transrepression, their clinical utility remains uncertain due to overlapping therapeutic and adverse pathways . Gly-Glu-Mal’s ADC format circumvents this by localizing GR activation, though payload release efficiency in vivo requires further optimization .
- Covalent Binding Agents : Dex-Mesylate and SEGRAs 1217/1218 exhibit prolonged GR activation due to covalent bonds, which may enhance efficacy but pose risks of irreversible side effects .
Biological Activity
Glucocorticoids are critical modulators of various physiological processes, acting primarily through the glucocorticoid receptor (GR). The compound Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal (GRA-1) is a novel synthetic ligand designed to activate GR, potentially providing therapeutic benefits while minimizing adverse effects associated with traditional glucocorticoids. This article explores the biological activity of GRA-1, focusing on its mechanisms of action, effects on gene expression, and implications for clinical use.
GRA-1 functions by binding to the GR, leading to its activation and subsequent translocation into the nucleus. Once in the nucleus, the GR can modulate gene expression through several mechanisms:
- Transcriptional Activation : GRA-1 induces transcription of target genes by binding to glucocorticoid response elements (GREs) in their promoters. This process can enhance the expression of anti-inflammatory proteins and suppress pro-inflammatory cytokines.
- Transcriptional Repression : In addition to activating genes, GRA-1 can repress genes associated with inflammation by interfering with transcription factors such as NF-κB and AP-1. This dual action is crucial for its therapeutic efficacy in inflammatory conditions .
- Non-genomic Actions : Recent studies suggest that GRA-1 may also elicit rapid cellular responses independent of gene transcription, potentially through signaling pathways involving kinases like PI3K and MAPK .
Effects on Gene Expression
The biological activity of GRA-1 has been assessed using various cell types, revealing its impact on a range of genes involved in inflammation and metabolism:
| Gene | Function | Effect of GRA-1 |
|---|---|---|
| IL-6 | Pro-inflammatory cytokine | Downregulation |
| TNF-α | Pro-inflammatory cytokine | Downregulation |
| Annexin A1 | Anti-inflammatory protein | Upregulation |
| Glucocorticoid-induced leucine zipper (GILZ) | Anti-inflammatory mediator | Upregulation |
The modulation of these genes indicates that GRA-1 possesses significant anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis and asthma .
Case Studies
Several studies have highlighted the therapeutic potential of GRA-1:
Study 1: Inflammatory Bowel Disease Model
In a murine model of inflammatory bowel disease (IBD), administration of GRA-1 resulted in a significant reduction in disease severity compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals.
Study 2: Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis demonstrated that GRA-1 treatment led to improved clinical outcomes, including reduced joint swelling and pain. Patients exhibited enhanced function and quality of life metrics compared to those receiving standard glucocorticoid therapy.
Adverse Effects and Safety Profile
While GRA-1 shows promise as a therapeutic agent, understanding its safety profile is essential. Traditional glucocorticoids are associated with side effects such as osteoporosis, diabetes, and hypertension due to their broad action on GR. However, selective GR agonists like GRA-1 aim to minimize these adverse effects by preferentially activating anti-inflammatory pathways while limiting metabolic side effects .
Q & A
Q. What is the structural significance of the Gly-Glu-Mal linker in ADC design using Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Mal?
The Gly-Glu-Mal linker is critical for antibody-drug conjugate (ADC) stability and payload release. The glycine-glutamate (Gly-Glu) sequence enhances protease sensitivity, enabling controlled drug release in target tissues, while the maleimide (Mal) group facilitates covalent conjugation to cysteine residues on antibodies. The phosphate group improves solubility during synthesis and systemic circulation. Researchers should validate linker integrity using HPLC and LC-MS post-conjugation to ensure payload retention .
Q. Which experimental models are appropriate for evaluating the anti-inflammatory efficacy of this compound?
Standard models include:
- LPS-induced inflammation in murine macrophages (e.g., RAW 264.7) to measure cytokine suppression (IL-6, TNF-α) via ELISA.
- Zebrafish tail regeneration assays , which assess glucocorticoid receptor (GR)-mediated modulation of tissue repair and inflammation .
- Human placental explants to study GR activation in nuclear isolates via DNA-binding capacity assays (e.g., electromobility shift assays) .
Q. How does the phosphate modification influence the compound’s pharmacokinetic properties?
The phosphate group enhances aqueous solubility , reducing aggregation during ADC formulation. However, it may require enzymatic cleavage (e.g., phosphatases) for active drug release. Researchers should compare plasma stability profiles of phosphorylated vs. non-phosphorylated analogs using in vitro serum stability assays and pharmacokinetic modeling .
Advanced Research Questions
Q. How can researchers optimize the Gly-Glu-Mal linker for tumor-specific payload release while minimizing off-target toxicity?
Strategies include:
- Protease-specific cleavage profiling : Test linker stability against cathepsin B (lysosomal protease) and matrix metalloproteases (MMPs) using fluorogenic substrates.
- Linker engineering : Replace Gly-Glu with alternative cleavable sequences (e.g., Val-Cit) and assess release kinetics via LC-MS/MS in tumor vs. healthy tissue homogenates.
- In vivo imaging : Conjugate near-infrared dyes to track linker cleavage in xenograft models .
Q. What methodologies resolve discrepancies in GR activation data across cell lines and primary tissues?
- Isoform-specific profiling : Quantify GRα/GRβ ratios using qPCR and Western blotting , as GRβ lacks ligand-binding capacity and may antagonize GRα.
- Transcriptional reporter assays : Transfect cells with GRE (glucocorticoid response element)-luciferase constructs to measure agonist-dependent GR activation.
- Single-cell RNA-seq : Identify tissue-specific cofactors (e.g., SRC-1, GRIP1) that modulate GR signaling .
Q. How do structural variations in the glucocorticoid payload affect ADC efficacy and safety?
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified steroidal cores (e.g., 11β-hydroxy vs. 17α-methyl groups) and evaluate GR binding via radioligand displacement assays (e.g., [³H]-dexamethasone competition).
- Toxicity screens : Compare hepatotoxicity and immunogenicity in human hepatocyte spheroids and PBMC-derived macrophages.
- Bystander effect analysis : Test payload diffusion using co-culture models of antigen-positive and antigen-negative cells .
Methodological Considerations
Q. What quality control assays are essential for characterizing ADC conjugates containing this compound?
- Drug-to-antibody ratio (DAR) : Calculate using HIC-HPLC (hydrophobic interaction chromatography) or UV-Vis spectroscopy .
- Aggregation assessment : Perform SEC-HPLC to detect high-molecular-weight species.
- Functional validation : Confirm target binding via surface plasmon resonance (SPR) and cytotoxicity in antigen-positive cell lines .
Q. How can researchers address batch-to-batch variability in compound synthesis?
- Strict process controls : Monitor reaction intermediates via NMR and FT-IR to ensure consistent phosphorylation and linker conjugation.
- Orthogonal purification : Use preparative HPLC with ion-pairing reagents (e.g., TFA) to isolate pure product batches.
- Stability studies : Store batches under accelerated conditions (40°C/75% RH) and track degradation products .
Data Contradiction Analysis
Q. Why might in vitro GR activation data fail to correlate with in vivo anti-inflammatory outcomes?
- Tissue-specific metabolism : The compound may undergo rapid dephosphorylation in plasma, reducing bioavailability. Use LC-MS/MS to quantify active drug levels in target tissues.
- GR cofactor expression : Tissue-specific coactivators (e.g., PGC-1α) or corepressors (e.g., SMRT) may modulate transcriptional activity. Perform ChIP-seq to map GR-cofactor interactions in relevant models .
Q. How to interpret conflicting results in ADC efficacy between murine and non-human primate models?
- Species-specific Fc receptor interactions : Human IgG may exhibit poor binding to murine FcγRs. Use Fc-engineered antibodies or surrogate ADCs in murine studies.
- Linker stability differences : Primate serum proteases may cleave linkers more efficiently. Validate using ex vivo serum incubation assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
